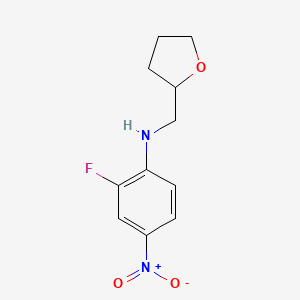

2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

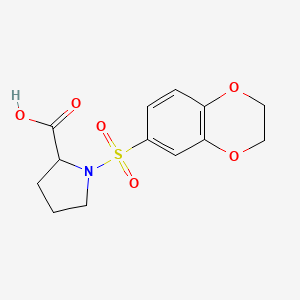

2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline is a chemical compound with the molecular formula C11H13FN2O3 . It has a molecular weight of 240.23 . This compound is related to 4-Fluoro-2-nitroaniline, which forms complexes with cobalt (II), nickel (II), and copper (II) .

Molecular Structure Analysis

The InChI code for 2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline is 1S/C11H13FN2O3/c12-10-6-8(14(15)16)3-4-11(10)13-7-9-2-1-5-17-9/h3-4,6,9,13H,1-2,5,7H2 . This provides a standardized way to represent the compound’s molecular structure.Applications De Recherche Scientifique

Synthesis Methods : 2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline has been used in the synthesis of various compounds. For instance, an SNAr coupling method has been developed for synthesizing aniline tetramers, involving this compound as an intermediate, showcasing its utility in creating complex organic molecules (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004). Additionally, it has been used in the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, indicating its versatility in medicinal chemistry (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).

Antimicrobial Applications : Derivatives of this compound have shown significant antimycobacterial activities. For instance, specific derivatives synthesized from 2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline have been found effective against Mycobacterium tuberculosis, including multi-drug-resistant strains (Murugesan et al., 2008). Another study highlighted the synthesis of eperezolid-like molecules from this compound, which exhibited high anti-Mycobacterium smegmatis activity, underscoring its potential in developing new antimicrobial agents (Yolal et al., 2012).

Photophysical Applications : The compound has been utilized in the synthesis of molecules with specific photophysical properties. Research involving the synthesis of mesomorphic and computational characterizations of new nitro-laterally substituted azomethine derivatives, where this compound was a key intermediate, demonstrated the influence of molecular architecture on the mesophase formation, melting temperature, and other physical properties (El-Atawy et al., 2021).

Sensing Applications : Derivatives of this compound have been used in the development of specific fluorescence sensors. A study showed that modulating the fluorophore binding sites of benzothiazole binding sites in an organic probe, derived from this compound, enabled the creation of a robust fluorescence turn-on nitrite sensor with remarkable detection performance (Ma et al., 2020).

Catalytic and Spectroscopic Applications : The compound has also been part of studies focusing on catalytic processes and spectroscopic analysis. It has been involved in the study of the hydrogenation process to produce 3-chloro-4-fluoroaniline, showcasing its role in understanding catalytic activity and selectivity (Wen-xia, 2014). Moreover, it has been used in vibrational spectroscopic studies, providing insights into molecular, electronic, and thermodynamic characteristics (Saravanan, Balachandran, & Viswanathan, 2014).

Propriétés

IUPAC Name |

2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c12-10-6-8(14(15)16)3-4-11(10)13-7-9-2-1-5-17-9/h3-4,6,9,13H,1-2,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBAIUNBSJSENC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=C(C=C(C=C2)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2379783.png)

![4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379787.png)

![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone](/img/structure/B2379789.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2379794.png)

![2,6-difluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379796.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2379800.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2379802.png)

![3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2379803.png)